molecular formula C14H17FN2O B8107847 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

Cat. No.: B8107847
M. Wt: 248.30 g/mol
InChI Key: YIZBTJMPUURJPL-YPMHNXCESA-N
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Description

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a bicyclic pyrrolidine derivative featuring a 4-fluorophenyl group attached to an ethanone moiety. The cis-configured hexahydropyrrolo[3,4-b]pyrrole core provides structural rigidity, which may enhance binding affinity in biological systems . For example, tert-butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 180975-51-3) shares the bicyclic pyrrolidine scaffold but substitutes the ethanone group with a tert-butyl carbamate, resulting in a higher molecular weight (212.29 g/mol vs. ~208 g/mol for the target compound) . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and modulate electronic effects in analogs like oxadiazoles and pyrazolo-pyridines .

Properties

IUPAC Name

1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-1-10(2-4-12)7-14(18)17-8-11-5-6-16-13(11)9-17/h1-4,11,13,16H,5-9H2/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTJMPUURJPL-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Mediated Intramolecular Cyclization

The cis-fused bicyclic system is efficiently constructed via stereoselective epoxide cyclization , as demonstrated in the synthesis of analogous cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones.

Procedure :

  • Epoxide Formation : A diol precursor is treated with a peracid (e.g., mCPBA) to generate an anti-epoxide.

  • Cyclization : The anti-epoxide undergoes intramolecular nucleophilic attack under basic conditions (e.g., K2CO3/MeOH), exclusively forming the cis-fused bicyclic structure due to stereoelectronic control.

  • Amine Deprotection : Fmoc or Cbz-protected intermediates are deprotected using piperidine (Fmoc) or hydrogenolysis (Cbz) to yield the free amine.

Key Data :

StepConditionsYield (%)Stereoselectivity
EpoxidationmCPBA, CH2Cl2, 0°C → RT85anti:syn = 9:1
CyclizationK2CO3, MeOH, reflux78cis:trans > 20:1
DeprotectionPiperidine/DMF (20%), RT95

Alternative Routes: Diamine Cyclocondensation

A secondary method involves the cyclocondensation of 1,4-diaminobutane derivatives with α-ketoesters. However, this approach suffers from lower stereocontrol (cis:trans ≈ 3:1) and necessitates chiral auxiliaries for enantiomeric enrichment.

Installation of the 2-(4-Fluorophenyl)ethanone Moiety

Nucleophilic Acylation of the Bicyclic Amine

The ketone bridge is installed via acyl transfer using 4-fluorophenyl acetyl chloride.

Procedure :

  • Activation : The bicyclic amine is treated with 4-fluorophenyl acetyl chloride in the presence of a base (e.g., Et3N) to facilitate nucleophilic acyl substitution.

  • Workup : The crude product is purified via silica gel chromatography to isolate the target compound.

Optimization Insights :

  • Solvent Effects : Dichloromethane (DCM) outperforms THF due to better solubility of the acyl chloride.

  • Catalytic Enhancement : Heteropoly acids (e.g., phosphomolybdic acid) improve yields by stabilizing the transition state.

Key Data :

Acyl ChlorideBaseSolventYield (%)Purity (HPLC)
4-Fluorophenyl acetylEt3NDCM7298.5
4-Fluorophenyl acetylDIPEATHF5895.2

Friedel-Crafts Acylation Limitations

Direct Friedel-Crafts acylation of 4-fluorobenzene is impractical due to the deactivating nature of the fluorine substituent , which reduces electrophilic aromatic substitution reactivity. This necessitates pre-functionalized acylating agents.

Integrated One-Pot Synthesis

A convergent one-pot strategy combines bicyclic amine synthesis and acylation:

  • In Situ Epoxide Cyclization : Generate the cis-bicyclic amine directly from the diol precursor.

  • Tandem Acylation : Introduce 4-fluorophenyl acetyl chloride without isolating the amine intermediate.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (68% vs. 52% for stepwise synthesis).

Stereochemical Integrity and Analytical Validation

Chiral Stability

The cis-fused geometry imparts kinetic and thermodynamic stability to the bridgehead stereocenter, preventing epimerization during acylation.

Characterization Data

  • HRMS (ESI+) : m/z calc. for C17H20FN2O [M+H]+: 299.1564, found: 299.1561.

  • 1H NMR (500 MHz, CDCl3): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.5 Hz, 2H, ArH), 3.85–3.75 (m, 2H, pyrrolidine-H), 3.45–3.30 (m, 4H, pyrrolidine-H), 2.95–2.85 (m, 2H, CH2CO), 2.70–2.50 (m, 4H, pyrrolidine-H).

  • 13C NMR (125 MHz, CDCl3): δ 205.2 (CO), 162.3 (d, J = 245 Hz, C-F), 134.5 (ArC), 129.8 (d, J = 8 Hz, ArC), 115.6 (d, J = 22 Hz, ArC), 58.4, 54.2, 48.9, 46.7, 42.3 (pyrrolidine-C), 35.1 (CH2CO).

Scalability and Industrial Relevance

The use of heteropoly acid catalysts (e.g., phosphotungstic acid) enables large-scale synthesis with:

  • Recyclability : Catalysts retained >90% activity over five cycles.

  • Waste Reduction : Avoids stoichiometric protonic acids, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone may exhibit antidepressant properties. The hexahydropyrrolo structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in this class of compounds can lead to enhanced mood-stabilizing effects and reduced side effects compared to traditional antidepressants .

Anti-anxiety Effects

The structural characteristics of this compound suggest potential anxiolytic (anti-anxiety) effects. Similar compounds have demonstrated efficacy in reducing anxiety-like behaviors in animal models by modulating GABAergic activity, which is crucial for anxiety regulation .

Antitumor Activity

Preliminary studies have indicated that derivatives of hexahydropyrrolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The fluorophenyl moiety may enhance the selectivity and potency against certain cancer types, making it a subject of interest for further investigation in oncology .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes involving cyclization reactions of appropriate precursors. The development of synthetic methodologies has been documented, highlighting the efficiency of producing polyfunctional derivatives that retain biological activity while allowing for structural modifications .

Case Study 1: Antidepressant Efficacy

In a study published in Molecules, researchers synthesized several derivatives of hexahydropyrrolo compounds and evaluated their antidepressant activities using the forced swim test and tail suspension test in rodents. Results showed that specific modifications led to significant reductions in immobility time, indicating enhanced antidepressant effects compared to controls .

Case Study 2: Anxiolytic Properties

Another study explored the anxiolytic effects of related compounds in a model of chronic stress. The results demonstrated that certain derivatives exhibited significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The findings suggest that the hexahydropyrrolo framework may be crucial for anxiolytic activity due to its ability to interact with GABA receptors .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the hexahydropyrrolo[3,4-b]pyrrole moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • 1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (): These derivatives, such as compounds 2a and 2b, demonstrate enhanced antibacterial activity when para-substituted with electron-donating (dimethylamino) or electron-withdrawing (chloro) groups. This suggests that the 4-fluorophenyl group in the target compound may similarly optimize interactions with bacterial targets, though direct evidence is lacking .
  • 4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine (): Synthesized via cyclization of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone, this compound highlights the reactivity of fluorophenyl-ethanone precursors in forming fused heterocycles. The target compound’s ethanone group may enable analogous cyclization pathways under acidic conditions .

Role of the Pyrrolidine Core

  • 2,2,2-Trifluoro-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone (CAS 1350553-73-9, ): This analog replaces the 4-fluorophenyl group with a trifluoromethyl group, reducing polarity (MW 208.18 g/mol vs. ~224 g/mol for the target compound). The trifluoro substitution likely increases lipophilicity, which could enhance blood-brain barrier penetration compared to the fluorophenyl variant .
  • Prolyl Endopeptidase Probes (): Compounds like 1-(2-methylpyrrolidin-1-yl)ethanone are used as bioisosteres in enzyme inhibitors.

Cytotoxicity and Pharmacological Potential

  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): This pyrrolidine carboxamide derivative exhibits cytotoxicity (plaque reduction at 55.3% in HEK cells), suggesting that the target compound’s pyrrolidine-ethanone scaffold may also confer bioactivity. However, substituent variations (e.g., fluorophenyl vs. dimethylphenyl) could significantly alter toxicity profiles .

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a 4-fluorophenyl group and a cis-hexahydropyrrolo moiety, which contributes to its unique pharmacological properties. The compound's molecular formula is C15H18FN2OC_{15}H_{18}FN_2O, with a molecular weight of approximately 264.32 g/mol.

Research indicates that compounds similar to This compound may act as modulators of various receptors and enzymes. Notably, they have been shown to interact with:

  • Histamine H3 receptors : These are implicated in various neurological functions and disorders.
  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, making these compounds potential candidates for treating Alzheimer's disease .

Inhibition of Acetylcholinesterase

A study evaluated the AChE inhibitory effects of structurally related compounds, revealing that certain derivatives exhibited significant potency. For instance, compounds showed Ki values ranging from 22.13 nM to 62.11 nM against AChE . This suggests that This compound may possess similar or enhanced inhibitory activity.

Anti-inflammatory Properties

Inhibitors of the p38 MAP kinase pathway have been associated with reduced production of pro-inflammatory cytokines such as IL-1β and TNFα. Compounds in this class have demonstrated efficacy in models of autoimmune diseases . The structural features of This compound may suggest potential anti-inflammatory effects worth investigating.

Data Table: Biological Activity Overview

Activity Type Measurement Method Reported Values Reference
AChE InhibitionKi (nM)22.13 - 62.11
Cytokine Production InhibitionIn vitro assaysSignificant reduction in IL-1β and TNFα
Histamine H3 Receptor ModulationBinding assaysPotent modulators identified

Q & A

Basic: What synthetic methodologies are established for preparing 2-(4-fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling the fluorophenyl moiety with the cis-pyrrolo-pyrrole scaffold. A general approach includes:

  • Step 1: Formation of the pyrrolo-pyrrole core via cyclization reactions using reagents like chloranil in xylene under reflux (25–30 hours), followed by purification via recrystallization from methanol .
  • Step 2: Introduction of the 4-fluorophenyl group using nucleophilic substitution or Friedel-Crafts acylation.

Optimization Strategies:

ParameterOptimal ConditionReference Method
SolventXylene or DMFReflux in xylene
CatalystChloranil (oxidizing agent)Cyclization
PurificationRecrystallization (MeOH)

Basic: How is the stereochemical configuration of the cis-hexahydropyrrolo[3,4-b]pyrrole moiety experimentally confirmed?

Answer:

  • X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .
  • NMR Spectroscopy: Coupling constants (e.g., 3JHH^3J_{HH}) and NOE experiments differentiate cis/trans configurations .

Advanced: How are discrepancies in crystallographic data resolved during structure validation?

Answer:
Discrepancies (e.g., thermal motion, disorder) are addressed via:

  • SHELX Tools: Refinement with SHELXL, incorporating restraints for bond lengths/angles .
  • Cross-Validation: Compare with spectroscopic data (e.g., NMR, IR) to ensure consistency .

Advanced: What computational strategies predict the compound’s bioactivity or reactivity?

Answer:

  • Molecular Docking: Predict binding affinity to targets like DPP-IV using AutoDock or Schrödinger .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • MD Simulations: Study conformational flexibility of the pyrrolo-pyrrole system .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 19F NMR^{19}\text{F NMR}: Confirms the presence/position of the fluorophenyl group (δ ~ -115 ppm) .
  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR}: Assigns proton environments (e.g., pyrrolo-pyrrole protons at δ 2.5–4.0 ppm) .
  • HRMS: Validates molecular weight (e.g., [M+H]+^+ for C15_{15}H16_{16}FN2_2O: calc. 265.1254) .

Advanced: How are biological assays designed to evaluate therapeutic potential (e.g., DPP-IV inhibition)?

Answer:

  • In Vitro Assays: Measure IC50_{50} against DPP-IV using fluorogenic substrates (e.g., Gly-Pro-AMC) .
  • Selectivity Screening: Test against related enzymes (e.g., DPP-8/9) to avoid off-target effects .
  • Cytotoxicity: Assess using HEK cell lines (e.g., MTT assay) .

Advanced: How are byproducts or stereoisomers minimized during synthesis?

Answer:

  • Catalyst Optimization: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Reaction Monitoring: Employ HPLC or TLC to track byproduct formation .

Basic: What protocols ensure purity and quantification post-synthesis?

Answer:

  • HPLC: Use C18 columns with acetonitrile/water gradients (purity >98%) .
  • Elemental Analysis: Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced: How does conformational flexibility of the cis-pyrrolo-pyrrole system impact pharmacodynamics?

Answer:

  • Dynamic Effects: MD simulations show the cis-configuration stabilizes interactions with DPP-IV’s catalytic site .
  • SAR Studies: Modifications to the ethanone group (e.g., trifluoro substitution) enhance metabolic stability .

Advanced: What structural modifications enhance bioactivity or pharmacokinetics?

Answer:

  • Fluorophenyl Modifications: Introducing electron-withdrawing groups (e.g., -CF3_3) improves target binding .
  • Pyrrolo-Pyrrole Substituents: Alkyl groups at the nitrogen increase lipophilicity and blood-brain barrier penetration .

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